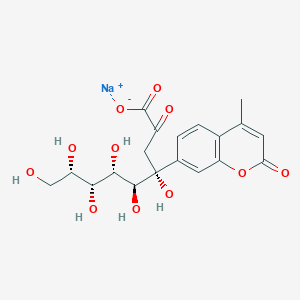
sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate is a complex organic compound that features a chromenone moiety and multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the chromenone moiety: This can be achieved through the condensation of a suitable phenol with an appropriate diketone under acidic conditions.
Introduction of hydroxyl groups: Hydroxylation reactions, often using reagents such as osmium tetroxide or potassium permanganate, are employed to introduce hydroxyl groups at specific positions on the molecule.
Formation of the nonanoate chain: This involves the construction of the carbon chain through aldol condensation or similar reactions, followed by oxidation to introduce the keto group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of carboxylic acids, while reduction of the keto groups can yield secondary alcohols.
Applications De Recherche Scientifique
Sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, while the chromenone moiety may interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate: is similar to other chromenone derivatives with multiple hydroxyl groups.
This compound: can be compared to flavonoids and other polyphenolic compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H21NaO11 |
|---|---|
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate |
InChI |
InChI=1S/C19H22O11.Na/c1-8-4-14(23)30-13-5-9(2-3-10(8)13)19(29,6-11(21)18(27)28)17(26)16(25)15(24)12(22)7-20;/h2-5,12,15-17,20,22,24-26,29H,6-7H2,1H3,(H,27,28);/q;+1/p-1/t12-,15+,16-,17-,19+;/m0./s1 |
Clé InChI |
BQRMFTBNWWQYAN-LBSTYLEGSA-M |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)[C@](CC(=O)C(=O)[O-])([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.[Na+] |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)C(CC(=O)C(=O)[O-])(C(C(C(C(CO)O)O)O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















